(2-Aminobenzo[d]thiazol-6-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to (2-Aminobenzo[d]thiazol-6-yl)methanol involves cyclization reactions under various conditions, employing methods such as microwave irradiation for efficient cyclization of precursors like aminothiophenol with aldehydes or ketones. These reactions result in the formation of benzothiazole derivatives with significant structural diversity and potential for further functionalization (Arslan & Algül, 2007).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of benzothiazole derivatives, including those similar to (2-Aminobenzo[d]thiazol-6-yl)methanol, have been extensively studied using density functional theory (DFT) and ab initio methods. These studies provide insights into the equilibrium geometry, bonding features, and vibrational wave numbers, aiding in the understanding of structural changes due to substitution and the electronic properties of these compounds (Shahana & Yardily, 2020).
Chemical Reactions and Properties
Chemical reactions involving benzothiazole derivatives showcase their reactivity towards various chemical transformations, including alkylation and oxidation. These reactions elucidate the functional group tolerance and the impact of substituents on the reaction outcomes, providing a pathway to diverse chemical structures and properties. For instance, the oxidation of specific benzothiazole derivatives has been shown to afford sulfoxides, sulfones, and N-oxides, highlighting the versatility of these compounds in chemical synthesis (Ohkata, Takee, & Akiba, 1985).
Physical Properties Analysis
The physical properties of benzothiazole derivatives, including those similar to (2-Aminobenzo[d]thiazol-6-yl)methanol, are closely tied to their molecular structure. Spectroscopic techniques such as UV, IR, NMR, and mass spectrometry are crucial for characterizing these compounds, providing detailed information on their chemical composition, structural features, and stability. These analytical methods facilitate the understanding of the physical properties of benzothiazole derivatives and their potential applications in various fields (Shahana & Yardily, 2020).
Chemical Properties Analysis
The chemical properties of benzothiazole derivatives, including reactivity, stability, and interaction with other molecules, can be significantly influenced by their structural characteristics. Studies involving DFT calculations and spectroscopic analyses provide insights into the electronic properties, such as the HOMO-LUMO gap, which is indicative of the compound's chemical reactivity and stability. Additionally, molecular docking studies can shed light on the potential biological activity of these compounds, offering a foundation for their application in drug design and other areas (Shahana & Yardily, 2020).
Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
Benzothiazoles and their derivatives, including structures similar to (2-Aminobenzo[d]thiazol-6-yl)methanol, are significant in medicinal chemistry due to their wide range of pharmacological properties. Synthesis methodologies have evolved to include a variety of substituents, improving physicochemical and biological characteristics. These compounds are explored as potential therapeutic agents, with applications ranging from the treatment of rheumatoid arthritis and lupus erythematosus to fungicides and herbicides. The synthetic versatility of these molecules allows for the design of new pharmacophores, demonstrating their importance in the development of novel drugs (Rosales-Hernández et al., 2022).
Biological Activities
The structural features of benzothiazole derivatives contribute to their biological efficacy. These compounds possess a variety of pharmacological activities such as antiviral, antimicrobial, antiallergic, antidiabetic, antitumor, anti-inflammatory, anthelmintic, and anticancer properties. The activity spectrum is largely attributed to modifications at the C-2 and C-6 positions of the benzothiazole ring, which enhance biological activities and reduce toxic effects. This highlights the benzothiazole scaffold's role as a critical moiety in drug discovery and development (Bhat & Belagali, 2020).
Environmental Applications
In addition to medicinal applications, compounds structurally related to (2-Aminobenzo[d]thiazol-6-yl)methanol find relevance in environmental science. Methanol, for instance, is extensively used in various industrial processes, including as a peaking fuel in power stations and in the production of formaldehyde and olefins. The environmental implications of methanol use, its role as a clean-burning fuel, and its utility in carbon dioxide sequestration and conversion into valuable products underscore the broader applications of related compounds in sustainable practices and green chemistry (Cybulski, 1994).
properties
IUPAC Name |
(2-amino-1,3-benzothiazol-6-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMULTSCZSOABY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminobenzo[d]thiazol-6-yl)methanol |
Synthesis routes and methods I
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Synthesis routes and methods II
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